4-Bromo-6-(2,4-dichlorophenyl)pyrimidine 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1601739-19-8
VCID: VC3115924
InChI: InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H
SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br
Molecular Formula: C10H5BrCl2N2
Molecular Weight: 303.97 g/mol

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine

CAS No.: 1601739-19-8

Cat. No.: VC3115924

Molecular Formula: C10H5BrCl2N2

Molecular Weight: 303.97 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine - 1601739-19-8

Specification

CAS No. 1601739-19-8
Molecular Formula C10H5BrCl2N2
Molecular Weight 303.97 g/mol
IUPAC Name 4-bromo-6-(2,4-dichlorophenyl)pyrimidine
Standard InChI InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H
Standard InChI Key XNXZGPWZPZTPMD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br

Introduction

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class, which is a crucial component of nucleic acids. This specific derivative incorporates a bromine atom at the 4-position and a 2,4-dichlorophenyl group at the 6-position of the pyrimidine ring. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique substitution pattern.

Synthesis Methods

The synthesis of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce the 2,4-dichlorophenyl group. The bromination step can be achieved using brominating agents like N-bromosuccinimide (NBS).

Biological Activity

Pyrimidine derivatives, including those with halogenated phenyl groups, have been studied for their potential biological activities, such as anti-inflammatory and anticancer effects. While specific data on 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is limited, related compounds have shown promising results in these areas.

Compound TypeBiological ActivitySignificance
Alkylated PyrimidinesAnti-inflammatoryHighly significant (P<0.001) for 2,4-dichlorophenyl derivatives
Acetylated PyrimidinesAnti-inflammatoryHighly significant (P<0.001) for bis-2,4-dichlorophenyl derivatives
Pyrido[3,4-d]pyrimidinesAnticancerSelective activity against breast and renal cancer cell lines

Potential Applications

Given its structural features, 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine could serve as a precursor for synthesizing more complex molecules with potential therapeutic applications. Its reactivity makes it suitable for further functionalization, which could lead to compounds with enhanced biological activities.

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